molecular formula C17H11N3 B1383053 1-(Azidomethyl)pyrene CAS No. 1006061-57-9

1-(Azidomethyl)pyrene

Cat. No. B1383053
M. Wt: 257.29 g/mol
InChI Key: WLKXPQFZTSRGHP-UHFFFAOYSA-N
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Description

1-(Azidomethyl)pyrene is a fluorescent dye . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of 1-(Azidomethyl)pyrene involves various analytical charts that can be searched on each product detail page .


Molecular Structure Analysis

The molecular formula of 1-(Azidomethyl)pyrene is C17H11N3 . Its molecular weight is 257.30 .


Chemical Reactions Analysis

1-(Azidomethyl)pyrene contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

1-(Azidomethyl)pyrene is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . The compound is air sensitive and heat sensitive . Its appearance is a light orange to yellow to green powder to crystal . The elemental analysis (Nitrogen) is 15.50 to 17.00% . The melting point is 66.0 to 70.0 °C .

Scientific Research Applications

Application 2: Synthesis of Substituted Pyrenes

  • Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the synthesis of substituted pyrenes. The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .

Application 3: Pyrene-based Aggregation-induced Emission Luminogens

  • Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the synthesis of pyrene-based aggregation-induced emission (AIE) luminogens. These AIE luminogens can exhibit weak or no fluorescence in solution, yet they are highly emissive in the aggregate or solid state .

Application 4: Topology Effects in Molecular Organic Electronic Materials

  • Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the study of topology effects in molecular organic electronic materials. Pyrene derivatives play a prominent role in organic electronic devices, including field effect transistors, light emitting diodes, and solar cells .

Application 5: Fluorescence Recognition and Imaging of Ag+ and Pb2+ Ions

  • Summary of the Application : “1-(Azidomethyl)pyrene” can be used in the fluorescence recognition and imaging of Ag+ and Pb2+ ions .

Safety And Hazards

1-(Azidomethyl)pyrene should be handled with care. It is recommended to use explosion-proof equipment and avoid shock and friction . Hands and face should be washed before breaks and immediately after handling the product . A local exhaust should be used if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .

Future Directions

1-(Azidomethyl)pyrene has potential applications in the field of photodynamic therapy for targeted cancer treatment . It can also be used in the photodynamic inactivation of microbes, fungi, and viruses . The precise modulation of the photosensitizer can trigger the eradication of bacterial strains .

properties

IUPAC Name

1-(azidomethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKXPQFZTSRGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)pyrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
SA Ingale, SS Pujari, VR Sirivolu, P Ding… - The Journal of …, 2012 - ACS Publications
… For this, 1-azidomethyl pyrene 10 was prepared from 1-… 19, 20, and 22 and 1-azidomethyl pyrene 10 in the presence of … 23, and 24 were functionalized with 1-azidomethyl pyrene (10), …
Number of citations: 55 pubs.acs.org
F Seela, SA Ingale - The Journal of Organic Chemistry, 2010 - ACS Publications
… triple bonds of nucleoside 2 and corresponding oligonucleotides were functionalized by the Cu(I)-mediated 1,3-dipolar cycloaddition “double click reaction” with 1-azidomethyl pyrene 3…
Number of citations: 100 pubs.acs.org
SA Ingale, F Seela - The Journal of Organic Chemistry, 2012 - ACS Publications
… Tripropargylamine (0.025 g, 0.19 mmol) in acetonitrile (2 mL) was treated sequentially with 1-azidomethyl pyrene (0.220 g, 0.86 mmol), 2,6-lutidine (0.020 g, 0.19 mmol), and Cu(MeCN) …
Number of citations: 113 pubs.acs.org
K Garg, D Chatterjee… - Journal of Polymer …, 2017 - Wiley Online Library
A new s‐triazine ring containing aromatic diisocyanate bearing a pendent alkyne group, namely, 2,4‐bis(4‐isocyanatophenoxy)−6‐(prop‐2‐yn‐1‐yloxy)−1,3,5‐triazine was synthesized …
Number of citations: 6 onlinelibrary.wiley.com
TC Bicak - Macromolecular Chemistry and Physics, 2021 - Wiley Online Library
… on the polymer particles, fluorescent pyrene groups are attached to the microspheres by copper(I)-catalyzed alkyne-azide cycloaddition click reaction, using 1-azidomethyl pyrene as a …
Number of citations: 5 onlinelibrary.wiley.com
J Ponniah S, SK Barik, A Thakur… - …, 2014 - ACS Publications
The regioselective 1,3-dipolar cycloaddition reaction of alkoxy alkynyl Fischer carbene complex 1 with azidomethyl ferrocene 2 and with azidomethyl pyrene 4 under solvent-free …
Number of citations: 45 pubs.acs.org
UA Jadhav, SS Nagane… - High Performance …, 2023 - journals.sagepub.com
A new series of (co)polyesters possessing pendent maleimide groups was synthesized by low temperature solution polycondensation of 4, 4’-(5-maleimidopentane-2, 2-diyl) diphenol (…
Number of citations: 0 journals.sagepub.com
LN Zhu, SL Gong, SL Gong, CL Yang… - Chinese Journal of …, 2008 - Wiley Online Library
Two novel pyrene‐armed calix[4]arenes by triazole connection were synthesized using "click" chemistry. Compound 1 with two pyrene subunits appended to the lower rims of the calix[4]…
Number of citations: 30 onlinelibrary.wiley.com
T Chen, W Xiao, Z Wang, P Gan, C Yi… - The Journal of Physical …, 2021 - ACS Publications
Noncovalent immobilization of discrete molecular species on polymer supports is a unique approach to engineer multifunctional cooperative catalysts. Here we devise a modular …
Number of citations: 9 pubs.acs.org
HF Wang, SP Wu - Tetrahedron, 2013 - Elsevier
Three new pyrene derivatives (MS1, MS2, and MS3) containing two triazole units exhibited fluorescence quenching in the presence of Hg 2+ ions. Other metal ions Ag + , Ca 2+ , Cd 2+ …
Number of citations: 48 www.sciencedirect.com

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